An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzotrifluoride (CAS 77227-81-7)
An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzotrifluoride (CAS 77227-81-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 3,5-Dichloro-4-fluorobenzotrifluoride, a key fluorinated building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals.
Physicochemical Properties
3,5-Dichloro-4-fluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C₇H₂Cl₂F₄. It is a liquid at room temperature.[1] The integration of chlorine, fluorine, and a trifluoromethyl group onto the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.[2]
Table 1: Physicochemical Properties of 3,5-Dichloro-4-fluorobenzotrifluoride
| Property | Value | Reference |
| CAS Number | 77227-81-7 | [1] |
| Molecular Formula | C₇H₂Cl₂F₄ | [1] |
| Molecular Weight | 232.99 g/mol | [1] |
| Boiling Point | 166-168 °C | [1] |
| Density | 1.555 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.462 | [1] |
| Physical Form | Liquid | [1] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |
Synthesis and Reactivity
A plausible synthetic route could involve the fluorination of 3,4,5-trichlorobenzotrifluoride. This precursor can be prepared from 3,4-dichlorotoluene through a multi-step process involving side-chain chlorination followed by halogen-exchange fluorination.[3]
Logical Workflow for a Potential Synthesis:
Caption: Potential synthetic workflow for 3,5-Dichloro-4-fluorobenzotrifluoride.
The reactivity of 3,5-Dichloro-4-fluorobenzotrifluoride is characterized by the electron-withdrawing nature of the trifluoromethyl group and the halogen substituents, which deactivates the benzene ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. The chlorine atoms can serve as leaving groups in various cross-coupling reactions, allowing for the introduction of new functional groups.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3,5-Dichloro-4-fluorobenzotrifluoride.
3.1. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling. A publicly available ¹³C NMR spectrum for this compound can be found on SpectraBase.[4]
3.2. General Experimental Protocols for Spectroscopic Analysis
The following are general protocols for obtaining spectroscopic data for a liquid sample like 3,5-Dichloro-4-fluorobenzotrifluoride.
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F): A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C).[5]
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Infrared (IR) Spectroscopy: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.[5]
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Mass Spectrometry (MS): The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The compound is ionized, and the mass-to-charge ratio of the resulting fragments is determined.[5]
Applications in Drug Development: A Case Study with GABA Receptors
3,5-Dichloro-4-fluorobenzotrifluoride is a valuable building block in the synthesis of biologically active molecules. A notable application is in the preparation of a fipronil-based, highly potent, photoaffinity probe for the GABA receptor.[1] Fipronil is an insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, an important ligand-gated ion channel in the central nervous system.[6][7]
4.1. The GABA Receptor Signaling Pathway
The GABAₐ receptor is a pentameric protein that forms a chloride ion channel. The binding of the neurotransmitter GABA to its receptor opens the channel, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[8][9][10]
References
- 1. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons. | Semantic Scholar [semanticscholar.org]
- 3. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
